molecular formula C13H10ClN3O B1662637 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)- CAS No. 30195-30-3

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-

Cat. No. B1662637
CAS RN: 30195-30-3
M. Wt: 259.69 g/mol
InChI Key: XWNMORIHKRROGW-UHFFFAOYSA-N
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Description

“2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-” is a chemical compound . It is a derivative of 1,4-benzodiazepine-2-ones, which are prominent structures in medicinal chemistry .


Synthesis Analysis

New derivatives of 1,4-benzodiazepine-2-ones have been synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters . The reactions were carried out in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .


Chemical Reactions Analysis

The Michael addition reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . In the case of 1,4-benzodiazepine-2-ones, the Michael addition reactions on the α,β-unsaturated esters are important .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel Systems : 2-Chlorocyclohepta[b]pyrroles reacted with o-phenylenediamine to produce 2-(2-aminoanilino)cyclohepta[b]pyrroles, leading to novel antiaromatic systems and benzimidazoles (Abe, Ishikawa, Hayashi, & Miura, 1990).
  • Development of New Synthesis Methods : Research focused on creating new methods to synthesize benzodiazepine derivatives efficiently for mass consumption, highlighting the compound's significant role in medicinal chemistry (Lyukshenko, Nikitin, & Morozhenko, 2019).

Coordination with Metal Complexes

  • Metal Complex Formation : Studies have shown that 1,4-Benzodiazepines can form monomeric complexes with palladium, demonstrating the compound's ability to interact with metal ions, which is crucial in the field of coordination chemistry (Cusumano, Giannetto, Ficarra, Ficarra, & Tommasini, 1991).

Pharmaceutical and Medicinal Applications

  • Synthesis of Derivatives for Therapeutic Use : The synthesis of new derivatives of 1,4-benzodiazepine-2-ones, known for their wide biological activities, aligns with green chemistry protocols, indicating their potential in pharmaceutical applications (Imanzadeh, Arasteh-Fard, & Sadra, 2011).
  • Production of Diversified Pharmaceuticals : A library of over twenty 5-(2-arylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ones was formed using microwave-mediated palladium-catalysed arylation, showcasing the compound's versatility in developing varied pharmaceuticals (Khan, Felix, Kemmitt, Coles, Day, Tizzard, & Spencer, 2016).

Analytical Chemistry Applications

  • Mass Spectrometry Analysis : The FAB mass spectrometry of palladium(II) derivatives with 1,4-benzodiazepin-2-ones, including the study of fragmentation pathways, contributes to understanding the stability of these complexes, valuable in analytical chemistry (Cinellu, Minghetti, Banditelli, Bandini, Pelli, & Traldi, 1989).

properties

IUPAC Name

7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNMORIHKRROGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184270
Record name Ro 5-3335
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-

CAS RN

30195-30-3
Record name 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one
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Record name Ro 5-3335
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Record name 30195-30-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Reactant of Route 2
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Reactant of Route 3
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2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Reactant of Route 4
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Reactant of Route 5
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Reactant of Route 6
Reactant of Route 6
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-

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